![molecular formula C20H15BrN6O2 B2859156 3-(4-bromophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893917-08-3](/img/structure/B2859156.png)
3-(4-bromophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core triazolopyrimidinone structure, followed by the addition of the bromophenyl and indolin-2-one groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the triazolopyrimidinone core. The presence of the bromine atom could potentially influence the overall shape of the molecule due to its large size and high electronegativity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the phenyl ring could be substituted with other groups in a nucleophilic aromatic substitution reaction. The carbonyl group in the indolin-2-one could also undergo reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the bromophenyl group is likely to make the compound relatively heavy and possibly increase its lipophilicity. The indolin-2-one group could potentially form hydrogen bonds, which might influence the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Approaches : Research efforts have been directed toward synthesizing complex heterocyclic compounds due to their potential biological activities. For example, the synthesis of novel 2,5-diphenylindolo[2,3-e] pyrazolo[1',5':3",4"]pyrimido[2",1"-c][1,2,4]triazines showcases the development of new synthetic methodologies for constructing complex molecules. These synthetic strategies involve condensation reactions, cyclization processes, and electrophilic substitution reactions, which are pivotal for creating a diverse array of heterocyclic compounds with potential for various scientific applications (K. Atta et al., 2011).
Structural Elucidation : The characterization and structural elucidation of synthesized compounds are crucial steps in the research of heterocyclic chemistry. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are employed to determine the molecular structure and confirm the identity of the synthesized compounds. For instance, the study on ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate provided insights into the molecular structure through X-ray crystallography and spectroscopic techniques (S. Lahmidi et al., 2019).
Biological Activities and Applications
Antibacterial Properties : The search for new antibacterial agents is a significant area of research, with many studies focusing on the synthesis and evaluation of heterocyclic compounds for their antibacterial activities. The synthesis of substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives has shown promising results against various bacterial strains, indicating the potential of these compounds in developing new antibacterial drugs (I. Singh et al., 2010).
Anticancer Properties : The development of novel anticancer agents is another critical application of heterocyclic chemistry. Compounds with complex heterocyclic structures, such as those derived from indoles and pyrimidines, have been evaluated for their antitumor activity against various cancer cell lines. For example, new 3-heteroarylindoles have shown moderate to high anticancer activity, highlighting the potential of heterocyclic compounds in cancer research (A. Abdelhamid et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes likeLSD1 and c-Met kinase . These enzymes play crucial roles in cellular processes such as gene expression and signal transduction.
Mode of Action
For instance, certain derivatives have demonstrated the ability to inhibit LSD1 and c-Met kinase , potentially leading to the suppression of cancer cell proliferation and migration .
Biochemical Pathways
LSD1 is involved in the regulation of gene expression, while c-Met kinase is involved in signal transduction pathways that regulate cell growth and differentiation .
Result of Action
Similar compounds have shown potential anti-tumor activity against various cancer cell lines . Inhibition of target enzymes like LSD1 and c-Met kinase can lead to the suppression of cancer cell proliferation and migration .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-bromophenyl)-6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O2/c21-14-5-7-15(8-6-14)27-19-18(23-24-27)20(29)25(12-22-19)11-17(28)26-10-9-13-3-1-2-4-16(13)26/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXWEPPKSIWSKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

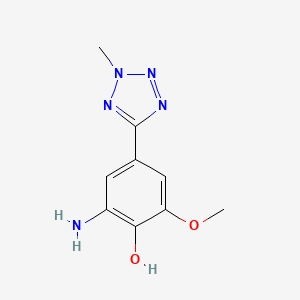
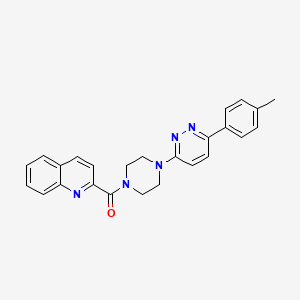
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2859078.png)
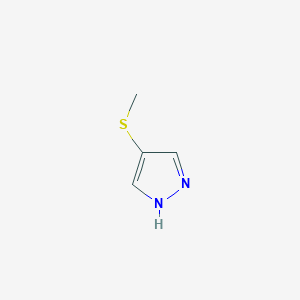

![3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2859085.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2859089.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2859090.png)
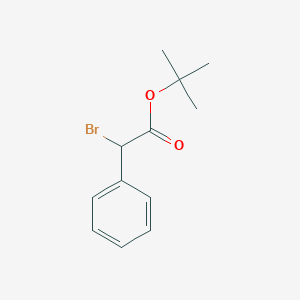
![5-(Cyclopentylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2859092.png)
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2859093.png)
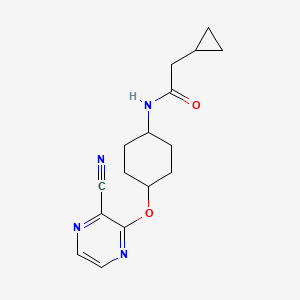

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2859097.png)